molecular formula C15H13BrFNO4S B5013693 2-[2-(5-bromo-2-fluorophenyl)sulfanylethyl]pyridine;oxalic acid

2-[2-(5-bromo-2-fluorophenyl)sulfanylethyl]pyridine;oxalic acid

Cat. No.: B5013693
M. Wt: 402.2 g/mol
InChI Key: JVPXGFXXLLMBPJ-UHFFFAOYSA-N
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Description

2-[2-(5-bromo-2-fluorophenyl)sulfanylethyl]pyridine;oxalic acid is a complex organic compound that combines a pyridine ring with a bromo-fluoro-phenyl group and a sulfanyl-ethyl chain The addition of oxalic acid forms a salt, enhancing its solubility and stability

Properties

IUPAC Name

2-[2-(5-bromo-2-fluorophenyl)sulfanylethyl]pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNS.C2H2O4/c14-10-4-5-12(15)13(9-10)17-8-6-11-3-1-2-7-16-11;3-1(4)2(5)6/h1-5,7,9H,6,8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPXGFXXLLMBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCSC2=C(C=CC(=C2)Br)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-bromo-2-fluorophenyl)sulfanylethyl]pyridine typically involves multiple steps, starting with the preparation of the 5-bromo-2-fluorophenyl precursor. This precursor can be synthesized through halogenation reactions, where bromine and fluorine atoms are introduced into the phenyl ring. The next step involves the formation of the sulfanyl-ethyl chain, which is achieved through nucleophilic substitution reactions. Finally, the pyridine ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the reactions. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-bromo-2-fluorophenyl)sulfanylethyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromo and fluoro groups can be reduced under specific conditions.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

2-[2-(5-bromo-2-fluorophenyl)sulfanylethyl]pyridine;oxalic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(5-bromo-2-fluorophenyl)sulfanylethyl]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The bromo and fluoro groups can form strong interactions with these targets, influencing their activity. The sulfanyl-ethyl chain and pyridine ring also contribute to the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(5-chloro-2-fluorophenyl)sulfanylethyl]pyridine: Similar structure but with a chlorine atom instead of bromine.

    2-[2-(5-bromo-2-chlorophenyl)sulfanylethyl]pyridine: Contains both bromine and chlorine atoms.

    2-[2-(5-bromo-2-methylphenyl)sulfanylethyl]pyridine: Methyl group instead of fluorine.

Uniqueness

The presence of both bromine and fluorine atoms in 2-[2-(5-bromo-2-fluorophenyl)sulfanylethyl]pyridine makes it unique compared to its analogs. These halogens can significantly influence the compound’s reactivity and interactions with biological targets, providing distinct advantages in various applications.

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